molecular formula C7H17F3NO6P B8822048 DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE CAS No. 65530-74-7

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE

Cat. No.: B8822048
CAS No.: 65530-74-7
M. Wt: 299.18 g/mol
InChI Key: PAKQVQHCWPSPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE is a chemical compound with the molecular formula C7H17F3NO6P and a molecular weight of 299.182 g/mol . This compound is known for its unique structure, which includes both hydroxyethylamino and trifluoropropyl phosphate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE involves several steps. One common method includes the reaction of 2-(2-Hydroxyethylamino)ethanol with 3,3,3-trifluoropropyl phosphate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with various biomolecules, while the trifluoropropyl phosphate group can interact with enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .

Comparison with Similar Compounds

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its trifluoropropyl phosphate group, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

65530-74-7

Molecular Formula

C7H17F3NO6P

Molecular Weight

299.18 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;3,3,3-trifluoropropyl dihydrogen phosphate

InChI

InChI=1S/C4H11NO2.C3H6F3O4P/c6-3-1-5-2-4-7;4-3(5,6)1-2-10-11(7,8)9/h5-7H,1-4H2;1-2H2,(H2,7,8,9)

InChI Key

PAKQVQHCWPSPKF-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)O)C(F)(F)F.C(CO)NCCO

physical_description

Liquid

Related CAS

65530-74-7
65530-63-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.